molecular formula C18H16N4O4 B3007214 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034612-34-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

Cat. No. B3007214
CAS RN: 2034612-34-3
M. Wt: 352.35
InChI Key: JAYFSQZMNZCPOJ-UHFFFAOYSA-N
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Description

The compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea" appears to be a highly functionalized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological activity of structurally related compounds. For instance, the synthesis of pyrazole derivatives using a urea catalyst is reported, which suggests that urea can be a versatile reagent in the construction of complex molecules . Additionally, urea derivatives have been shown to exhibit antiproliferative activity against non-small cell lung cancer cell lines, indicating the potential for urea-based compounds in cancer therapy .

Synthesis Analysis

The synthesis of related compounds involves a one-pot, multicomponent protocol that utilizes urea as a bifunctional catalyst . This method includes steps such as Knoevenagel condensation, Michael addition, and ring opening and closing reactions, which could potentially be applied to the synthesis of "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea". The synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas also involves a key intermediate, which could be relevant for constructing the dihydrobenzo[b][1,4]dioxin and furan-3-yl pyrazinyl moieties of the target compound .

Molecular Structure Analysis

Although the molecular structure of the specific compound is not discussed, the papers provide information on the structure-activity relationship of similar compounds. The presence of the urea moiety is significant, as it is a common feature in compounds with biological activity . The molecular structure of such compounds can influence their interaction with biological targets, such as the p53 protein in cancer cells.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the target compound may also undergo similar reactions. The urea moiety in particular is known to participate in multiple reaction steps, which could be crucial for the synthesis of the target compound. The reactivity of the furan and pyrazinyl groups could also be important for further functionalization or interaction with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility, stability, and reactivity of the compound could be influenced by the presence of the dihydrobenzo[b][1,4]dioxin and furan moieties. The urea group could also affect the hydrogen bonding potential and overall polarity of the molecule, which are important factors in its biological activity .

Scientific Research Applications

Oxidative Stress and DNA Damage

Research shows that exposure to polychlorinated dibenzo-dioxins and polychlorinated dibenzo-furans (PCDD/Fs), which share structural similarities with the compound , can induce oxidative stress and damage to DNA and lipids. These findings suggest potential research applications in studying the compound's effects on oxidative stress biomarkers and its implications for human health (Zhang et al., 2019).

Metabolism and Chemoprevention

Ellagitannins, with a structure involving dioxin-like components, have shown antioxidant and cancer chemopreventive activities. This indicates possible research applications in exploring the metabolism of similar compounds and their potential health benefits, especially in the context of dietary intake and its metabolites as biomarkers of exposure (Cerdá et al., 2005).

Human Exposure and Biomonitoring

Studies on the occurrence of parabens and their metabolites in humans underscore the importance of monitoring exposure to synthetic chemicals, including those with dioxin-like structures. This research area involves assessing human exposure through biological samples and understanding the implications for health (Zhang et al., 2020).

Endocrine Disruption

Research on synthetic pyrethroids, which can disrupt endocrine function in humans, highlights potential applications in studying the effects of similar compounds on hormonal activities and reproductive health. This includes evaluating associations between exposure levels and alterations in reproductive hormone levels (Han et al., 2008).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-18(22-13-1-2-15-16(9-13)26-8-7-25-15)21-10-14-17(20-5-4-19-14)12-3-6-24-11-12/h1-6,9,11H,7-8,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYFSQZMNZCPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

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